1-Acetylpyrene
Overview
Description
1-Acetylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of an acetyl group attached to the first carbon of the pyrene ring system. The molecular formula of this compound is C18H12O, and it has a molecular weight of 244.29 g/mol . This compound is known for its unique photophysical properties and its ability to interact with various biological systems .
Mechanism of Action
Target of Action
1-Acetylpyrene is a pyrene derivative that has been reported to interact with human cytochromes P450 2A13, 2A6, and 1B1 . These cytochromes are part of the body’s defense mechanism against potentially harmful chemicals, playing a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known that it can inhibit the enzymes cytochromes p450 2a13, 2a6, and 1b1 . This interaction could potentially alter the normal metabolic processes in the body, leading to various physiological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with the cytochromes P450 2A13, 2A6, and 1B1 . These enzymes are involved in the metabolism of a wide variety of substances, including drugs, toxins, and endogenous compounds. Therefore, the inhibition of these enzymes by this compound could potentially disrupt these metabolic pathways .
Pharmacokinetics
Given its chemical structure and its interactions with cytochrome p450 enzymes, it is likely that it undergoes hepatic metabolism and renal excretion .
Result of Action
Its ability to inhibit cytochrome p450 enzymes suggests that it could potentially disrupt normal metabolic processes, leading to various physiological effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of other substances that also interact with cytochrome P450 enzymes could potentially affect the action of this compound . Additionally, factors such as pH and temperature could potentially affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
1-Acetylpyrene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been reported to interact with human cytochromes P450 2A13, 2A6, and 1B1, leading to enzyme inhibition . These interactions are crucial as they can affect the metabolism of other compounds and the overall biochemical pathways within the cell. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to act as an environment-sensitive fluorophore, which can be used to study cellular environments and processes . Additionally, its interaction with cytochromes P450 can lead to alterations in the metabolic pathways of cells, impacting the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of cytochromes P450, leading to enzyme inhibition . This inhibition can result in changes in gene expression and metabolic pathways, as the enzymes are crucial for the metabolism of various substrates. The binding interactions are typically non-covalent, involving hydrogen bonds and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but its degradation can lead to the formation of other compounds that may have different biochemical properties . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response . High doses of this compound can lead to enzyme inhibition, disruption of metabolic pathways, and potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochromes P450. These enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interactions with cytochromes P450 are crucial for the metabolism and detoxification of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biochemical effects. For instance, its accumulation in the liver can lead to significant interactions with hepatic enzymes, affecting overall liver function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize within specific cellular compartments, such as the endoplasmic reticulum, where it interacts with cytochromes P450 . The targeting signals and post-translational modifications that direct this compound to these compartments are crucial for its biochemical activity. The localization within the endoplasmic reticulum allows it to effectively interact with enzymes involved in metabolic processes.
Preparation Methods
1-Acetylpyrene can be synthesized through several methods, with the most common being the Friedel-Crafts acylation of pyrene. This reaction involves the use of acetic anhydride and a catalyst such as phosphotungstic heteropoly acid supported on silica (SiO2). The reaction is typically carried out at a temperature of 60°C under ambient pressure, yielding this compound with high selectivity and yield . Another method involves the use of chloroaluminate ionic liquids as both the catalyst and solvent, which provides an efficient and environmentally friendly approach .
Chemical Reactions Analysis
1-Acetylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-1-carboxylic acid.
Reduction: Reduction of this compound can yield 1-pyrenemethanol.
Substitution: It can participate in substitution reactions to form derivatives such as 1-(1-chlorovinyl)pyrene and 1-(bromoacetyl)pyrene
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetylpyrene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Acetylpyrene can be compared with other pyrene derivatives such as:
- 1-Pyrenecarboxaldehyde
- 1-Pyrenecarboxylic acid
- 1-Pyrenemethylamine hydrochloride
- 1-Pyrenebutyric acid
- 1-Aminopyrene
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. For example, 1-Pyrenecarboxaldehyde and 1-Pyrenecarboxylic acid are more reactive towards nucleophiles, while this compound is more suited for electrophilic substitution reactions .
Properties
IUPAC Name |
1-pyren-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIJNJVCFPSUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186324 | |
Record name | Ethanone, 1-(1-pyrenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3264-21-9 | |
Record name | 1-Acetylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3264-21-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(1-pyrenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ACETYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V74HO8A2YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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